N-(pyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Description
N-(pyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering and Pharmaceutical Co-crystals
The novel carboxamide-pyridine N-oxide synthon, which is sustained via N-H...O- hydrogen bonding and C-H...O interaction, shows potential in crystal engineering. This synthon can assemble isonicotinamide N-oxide in a triple helix architecture, and it has been exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy, Babu, & Nangia, 2006).
Charge Density Study in Molecular Complexes
Polymorphs of the 2:1 molecular complex of isonicotinamide and oxalic acid have been characterized by X-ray charge density and single-crystal neutron diffraction studies. These studies reveal strong O-H...N intermolecular hydrogen bonding between the acid and the pyridine base, suggesting its significance in the development of polymorphic compounds (Schmidtmann et al., 2009).
Donor-Acceptor Electronic Coupling
Isonicotinato and isonicotinamido ligands have been used in synthesizing mixed-valence μ-isonicotinato and μ-isonicotinamido complexes. These complexes display significant intervalence charge-transfer bands, highlighting their potential in electronic and redox applications (Chou, Creutz, & Sutin, 1992).
Selectivity and Radiolysis in Extractants
Isonicotinamides have been studied for their extracting ability for various metal ions from nitric acid solutions, indicating their potential in radiolytic stability and metal ion extraction processes (Mowafy, 2007).
Properties
IUPAC Name |
N-pyridin-2-yl-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(18-13-3-1-2-6-16-13)11-4-7-17-14(9-11)20-12-5-8-21-10-12/h1-4,6-7,9,12H,5,8,10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXGSGHPMGWAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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